molecular formula C9H5N4NaO2 B3017213 Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate CAS No. 2197062-84-1

Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate

Cat. No.: B3017213
CAS No.: 2197062-84-1
M. Wt: 224.155
InChI Key: OLJYJAOPOPXEMP-UHFFFAOYSA-M
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Description

Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridazine and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate typically involves the formation of the pyridazine and pyrimidine rings followed by their coupling. One common method includes the reaction of pyridazine derivatives with pyrimidine carboxylates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Uniqueness: Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate stands out due to its dual-ring structure, which combines the properties of both pyridazine and pyrimidine. This unique structure allows for versatile interactions with biological targets, enhancing its potential in various applications .

Properties

IUPAC Name

sodium;2-pyridazin-3-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2.Na/c14-9(15)6-4-10-8(11-5-6)7-2-1-3-12-13-7;/h1-5H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJYJAOPOPXEMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C2=NC=C(C=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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